N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Overview
Description
“N-[(2-chloro-6-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is a complex organic compound. It contains a thieno[2,3-d]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidine ring, a common structural motif in many biologically active compounds. The compound also contains a 2-chloro-6-fluorophenyl group, which could influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[2,3-d]pyrimidine ring and the 2-chloro-6-fluorophenyl group. The electron-withdrawing nature of the fluorine and chlorine atoms could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
- A study focused on thienopyrimidine derivatives, highlighting their significance in organic chemistry due to their bioactive properties, including antimicrobial and anti-inflammatory activities. The research indicated that modifying the thieno[2,3-d]pyrimidine heterocyclic ring with different groups could enhance its antibacterial, antifungal, and anti-inflammatory effects. A series of new thieno[2,3-d]pyrimidin heterocyclic compounds were synthesized and tested, showing remarkable activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Anticancer Activity
- Another study explored the design and synthesis of novel pyrimidine derivatives as anti-inflammatory and analgesic agents, underlining the pyrimidine's critical role in biological processes at the cellular level. The synthesized compounds showed promising anti-inflammatory and analgesic activities, suggesting their potential for development into therapeutic agents (Muralidharan, James Raja, & Deepti, 2019).
Antitumor and Antiproliferative Agents
- Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. One analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting its potential as an antitumor agent (Schroeder et al., 2009).
Antifungal Effects
- The antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against significant types of fungi was investigated, revealing that these compounds, especially against Aspergillus terreus and Aspergillus niger, showed significant antifungal properties. This suggests their development into effective antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4OS/c15-11-2-1-3-12(16)10(11)6-21-20-8-18-13-9-4-5-22-14(9)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSOBXHKFCERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC=NC2=C3C=CSC3=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CON/C=N\C2=C3C=CSC3=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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